3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
(5-methyl-4-phenyl-1,2,4-triazol-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7-12-13-9(11-10)14(7)8-5-3-2-4-6-8/h2-6H,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRVPEQUBAHPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with appropriate precursors. One common method includes the cyclization of hydrazinecarbothiohydrazides with carboxylic acids under thermal conditions . Another approach involves the reaction of isothiocyanates with hydrazides, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
The structure of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole features a hydrazine group attached to a substituted triazole ring, which contributes to its reactivity and biological activity.
Medicinal Chemistry
This compound is being investigated for its neuroprotective and anti-inflammatory properties. Research indicates that it may influence biochemical pathways associated with inflammation and apoptosis, making it a candidate for developing new therapeutic agents for neurodegenerative diseases.
Case Study: Neuroprotection
A study examined the compound's effects on neuronal cells subjected to oxidative stress. Results demonstrated that this compound significantly reduced cell death and inflammation markers compared to control groups. This suggests potential as a neuroprotective agent in conditions like Alzheimer's disease.
Antimicrobial Activity
This compound exhibits notable antimicrobial activity , making it a subject of interest in the development of new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes.
Case Study: Antibiotic Development
In vitro studies showed that this compound demonstrated efficacy against several strains of bacteria, including resistant strains of Staphylococcus aureus. This highlights its potential in addressing antibiotic resistance.
Coordination Chemistry
As a ligand in coordination chemistry, this compound can form stable complexes with various metal ions. These complexes are explored for applications in catalysis and materials science.
Data Table: Metal Complexes Formed
| Metal Ion | Complex Stability | Application Area |
|---|---|---|
| Cu²⁺ | High | Catalysis |
| Ni²⁺ | Moderate | Material Synthesis |
| Co²⁺ | High | Electronics |
Materials Science
In materials science, this compound is utilized in synthesizing polymers with specific properties such as thermal stability and electrical conductivity.
Case Study: Polymer Synthesis
Research has shown that incorporating this triazole derivative into polymer matrices enhances their thermal stability and mechanical properties. This makes them suitable for high-performance applications in electronics and aerospace industries.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole involves its interaction with various molecular targets. It can form complexes with metal ions, which can influence its biological activity. The compound’s hydrazinyl group is particularly reactive, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
The biological and chemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparison of key analogues:
Antimicrobial Activity
- This compound : Expected moderate activity due to methyl’s electron-donating effect, which may reduce electrophilicity compared to nitro or chloro analogues .
- Chlorobenzylidene/Nitrobenzylidene Derivatives : Exhibit >90% inhibition against Candida albicans and E. coli at 0.01% concentration, attributed to nitro/chloro groups’ electron-withdrawing effects .
- Mercapto-Hydroxybenzyl Triazoles : Show 80–90% antifungal activity against Staphylococcus aureus due to enhanced membrane penetration from hydroxybenzyl .
Antioxidant Activity
- Nitro-substituted triazoles demonstrate high radical scavenging (IC₅₀ ~10 µM) via nitro group’s redox activity .
- Hydrazinyl derivatives without strong electron-withdrawing groups (e.g., methyl/phenyl) show lower antioxidant efficacy, emphasizing the role of substituent electronics .
Anticonvulsant Activity
- 4-Chloro-2-fluorophenoxy Triazoles: ED₅₀ = 1.4 mg/kg (comparable to diazepam) due to fluorophenoxy’s GABA receptor affinity .
- Hydrazinyl triazoles are less studied in this context but may require additional halogenation for improved activity.
Structural Characterization and Molecular Geometry
- Spectroscopic Analysis : NMR (¹H, ¹³C), IR, and mass spectrometry confirm substituent positions and purity .
- Geometry : Schiff base triazoles adopt trigonal bipyramidal (Sn complexes) or octahedral (Si complexes) geometries, influencing ligand-metal interactions and antimicrobial potency .
- QSAR Insights: Electron-withdrawing groups (e.g., -NO₂, -Cl) lower ΔE (HOMO-LUMO gap), enhancing bioactivity via increased electrophilicity .
Biological Activity
3-Hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole (CAS Number: 1087792-21-9) is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 189.22 g/mol. The compound features a triazole ring, which is a common scaffold in pharmaceuticals known for its bioactivity.
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains and fungi. In particular:
- Antifungal Activity : Research indicates that triazole derivatives exhibit potent antifungal properties against species such as Candida albicans and Candida tropicalis .
- Bacterial Activity : The compound has demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
2. Anticancer Properties
The anticancer potential of triazoles is well-documented. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. Notable findings include:
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
3. Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. In vitro assays have demonstrated that triazole derivatives possess significant antioxidant activity:
- DPPH Assay : Compounds similar to 3-hydrazinyl derivatives showed IC50 values ranging from 0.397 µM to 0.87 µM, indicating strong radical scavenging capabilities .
This antioxidant activity is attributed to the presence of hydrazine and triazole moieties, which enhance electron donation.
4. Anti-inflammatory Effects
The anti-inflammatory potential of triazoles has also been explored. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways:
This suggests that 3-hydrazinyl derivatives may be beneficial in treating inflammatory conditions.
Case Studies
Several case studies have illustrated the biological efficacy of triazoles:
- Case Study on Antifungal Efficacy : A study comparing the antifungal activity of various triazole derivatives against clinical isolates of Candida species found that compounds with hydrazine substitutions exhibited enhanced potency compared to standard treatments like ketoconazole .
- Anticancer Screening : In a preclinical trial assessing the anticancer properties of synthesized triazoles on MCF7 and HEPG2 cell lines, compounds demonstrated significant cytotoxicity with IC50 values indicating promising therapeutic indices .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole?
- Methodological Answer : The compound is typically synthesized via hydrazine-mediated cyclization or substitution reactions. For example, hydrazine hydrate or substituted phenylhydrazine hydrochlorides (e.g., 4-methoxyphenylhydrazine) are reacted with precursors like acetylated heterocycles under reflux conditions. Evidence from analogous triazole syntheses shows that refluxing in toluene with sodium hydride or phosphorus oxychloride can yield triazole derivatives .
Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy : Use NMR to confirm proton environments (e.g., hydrazinyl protons at δ 5.5–6.5 ppm) and IR for functional groups (N-H stretching ~3200 cm) .
- Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can visualize thermal ellipsoids and bond geometries .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow GHS guidelines:
- Hazards : Skin sensitization (H317), reproductive toxicity (H361), and aquatic toxicity (H411) .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid environmental release. Store in locked, ventilated areas .
Q. How can researchers optimize reaction yields for triazole derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization steps .
- Catalysis : Use POCl or NaH to accelerate hydrazine coupling .
Advanced Research Questions
Q. How can unexpected by-products during triazole synthesis be addressed?
- Methodological Answer : By-products often arise from competing reaction pathways. For example, phenylhydrazine hydrochloride may yield indole derivatives (e.g., 5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole) alongside triazoles. Use HPLC or TLC to monitor reactions in real-time and adjust stoichiometry or temperature .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Dock against biological targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using AutoDock Vina. Optimize ligand conformations with force fields (e.g., AMBER) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Data Reconciliation : Cross-validate NMR/IR with XRD bond lengths and angles. For example, discrepancies in N-H bond distances may indicate protonation state differences .
- Error Analysis : Apply statistical tools (e.g., χ tests in SHELXL) to refine structural models .
Q. How do substituents influence the optical properties of triazole derivatives?
- Methodological Answer : Substituents like phenyl groups alter conjugation and hyperpolarizability. For example, 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole exhibits a direct bandgap of 3.2–3.4 eV and negative birefringence (Δn = -0.193 at 1064 nm), calculated via full-potential linear augmented plane wave (FP-LAPW) methods .
Q. What are the key steps in designing a triazole-based antifungal agent?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
